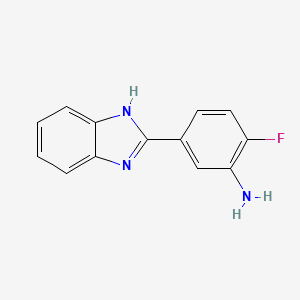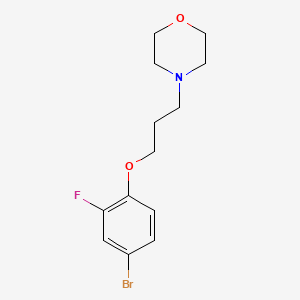
5-(1H-1,3-苯并二唑-2-基)-2-氟苯胺
描述
Benzodiazoles are a class of organic compounds containing a benzene ring fused to an imidazole ring . They are known to possess a wide range of chemical and biological properties and are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of benzodiazole derivatives has been studied using various spectroscopic techniques . These compounds typically have a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodiazole derivatives can vary widely depending on their specific structure. They are typically white or colorless solids that are highly soluble in water and other polar solvents .科学研究应用
合成和表征
- 合成新化合物:(Raparla等人,2013年)的一项研究讨论了包括苯并噻唑衍生物在内的新化合物的合成,突出了它们的药理潜力。这项研究表明5-(1H-1,3-苯并二唑-2-基)-2-氟苯胺在开发新药中的作用。
- 表征和络合物形成:(Ekennia等人,2018年)报道了新型杂环配体的制备和表征,包括5-氟-1,3-苯并噻唑-2-基衍生物。该研究突出了它们与过渡金属形成络合物的潜力,这在材料科学和催化中可能是有意义的。
抗菌和抗真菌活性
- 抗菌和抗真菌特性:(Pejchal等人,2015年)的研究证明了由5-(1H-1,3-苯并二唑-2-基)-2-氟苯胺合成的化合物具有抗菌和抗真菌活性。这表明其在开发新型抗菌剂中的效用。
光物理性质
- 荧光和化学传感器应用:(Nair和Rajasekharan,2004年)和(Khan,2020年)等研究探索了衍生物的合成和荧光性质,揭示了它们作为灵敏检测试剂和荧光化学传感器的潜力。
其他应用
- 抗肿瘤特性:(Hutchinson等人,2001年)的研究表明,与5-(1H-1,3-苯并二唑-2-基)-2-氟苯胺在结构上相关的氟化苯并噻唑表现出有效的抗肿瘤特性,表明其在癌症研究中的相关性。
- 阿尔茨海默病的PET成像:(Cui等人,2012年)的研究涉及苯并恶唑衍生物在PET成像中的合成,表明其在诊断阿尔茨海默病中的潜在应用。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-(1H-benzimidazol-2-yl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUORSRTGYXUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,3-benzodiazol-2-yl)-2-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-](/img/structure/B1444807.png)





![{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine](/img/structure/B1444818.png)
![6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B1444820.png)





